

# Dregeoside Da1: A Technical Guide to Chemical Properties and Stability

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For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Dregeoside Da1**, a naturally occurring polyoxypregnane glycoside isolated from Dregea volubilis, presents a subject of interest for phytochemical and pharmacological research. This technical guide provides a comprehensive overview of the known chemical properties and stability of **Dregeoside Da1**. Due to the limited availability of public data, this document also outlines general experimental protocols for the characterization and stability assessment of steroidal glycosides, offering a framework for researchers working with this and similar compounds. All quantitative data found in the public domain has been summarized, and logical workflows for experimental procedures are visualized.

## **Chemical Properties of Dregeoside Da1**

**Dregeoside Da1** was first isolated and its structure elucidated in 1985. It belongs to the class of polyoxypregnane glycosides, which are characterized by a C21 steroidal aglycone linked to one or more sugar moieties.

### **General Properties**

A summary of the general chemical properties of **Dregeoside Da1** is presented in Table 1. It is important to note that specific quantitative data, such as melting point and optical rotation, are



not readily available in publicly accessible literature and safety data sheets explicitly state "no data available" for most physical and chemical properties.

Table 1: General Chemical Properties of Dregeoside Da1

Property	Value	Source/Comment
CAS Number	98665-65-7	Chemical Abstracts Service Registry Number.
Molecular Formula	C42H70O15	Derived from structural elucidation studies.
Molecular Weight	815.0 g/mol	Calculated from the molecular formula.
IUPAC Name	Data not available	A systematic name has not been found in public databases.
Chemical Class	Polyoxypregnane Glycoside	A steroid glycoside with a C21 aglycone.
Source	Dregea volubilis (L.) Benth.	A climbing plant in the Apocynaceae family.

## Solubility

Qualitative solubility information for **Dregeoside Da1** is available from commercial suppliers. This information is crucial for the preparation of stock solutions and experimental media. Quantitative solubility data is not currently available.

Table 2: Qualitative Solubility of Dregeoside Da1



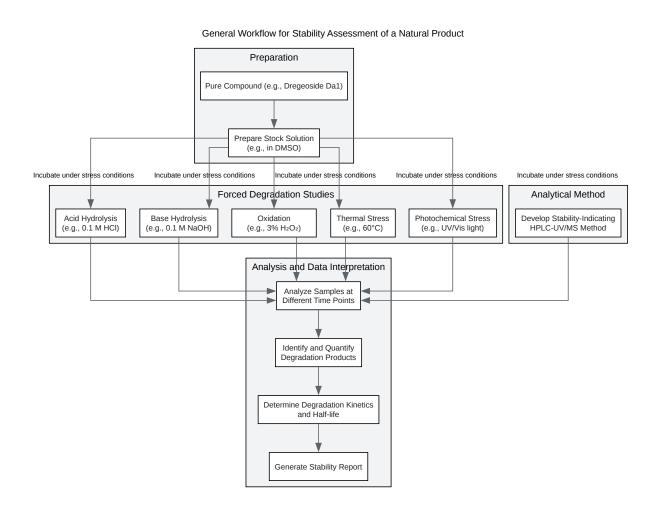
Solvent	Solubility	Source/Comment
DMSO	Soluble	Dimethyl sulfoxide is a common solvent for polar organic compounds.
Pyridine	Soluble	A basic heterocyclic organic compound.
Methanol	Soluble	A polar protic solvent.
Ethanol	Soluble	A polar protic solvent commonly used in biological assays.

## Stability of Dregeoside Da1

Detailed stability studies on **Dregeoside Da1** have not been published in the accessible scientific literature. The Safety Data Sheet for **Dregeoside Da1** indicates "no data available" for stability and reactivity. However, the general stability of steroidal glycosides can be inferred from their chemical structure.

The glycosidic bonds are susceptible to hydrolysis under acidic conditions. The ester functionalities, if present in related compounds, would be labile to both acidic and basic hydrolysis. The stability of **Dregeoside Da1** in various matrices (e.g., buffers, biological fluids) would need to be determined empirically. A general workflow for assessing the stability of a natural product like **Dregeoside Da1** is presented in the following diagram.





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Caption: A general experimental workflow for assessing the stability of a natural product.



## **Experimental Protocols**

Detailed experimental protocols for **Dregeoside Da1** are not available. The following section provides a representative protocol for the stability testing of a steroidal glycoside using High-Performance Liquid Chromatography (HPLC), which can be adapted for **Dregeoside Da1**.

# General Protocol for Stability Testing of a Steroidal Glycoside

Objective: To evaluate the stability of a steroidal glycoside under forced degradation conditions (acidic, basic, oxidative, thermal, and photolytic stress).

#### Materials:

- Steroidal glycoside (e.g., Dregeoside Da1)
- HPLC-grade methanol, acetonitrile, and water
- Formic acid or trifluoroacetic acid (for mobile phase)
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>)
- HPLC system with a UV or Mass Spectrometry (MS) detector
- C18 HPLC column (e.g., 4.6 x 250 mm, 5 μm)
- pH meter
- Temperature-controlled oven
- Photostability chamber

#### Procedure:



#### · Preparation of Stock Solution:

 Accurately weigh 10 mg of the steroidal glycoside and dissolve it in 10 mL of methanol to prepare a 1 mg/mL stock solution.

#### Forced Degradation Studies:

- Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Neutralize the solution with 0.1 M NaOH before HPLC analysis.
- Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. Neutralize the solution with 0.1 M HCl before HPLC analysis.
- Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H<sub>2</sub>O<sub>2</sub>. Keep the solution at room temperature for 24 hours.
- Thermal Degradation: Keep 1 mL of the stock solution in a sealed vial in an oven at 60°C for 48 hours.
- Photostability: Expose 1 mL of the stock solution in a photostability chamber to UV and visible light according to ICH guidelines.

#### HPLC Analysis:

- Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is typically used for the separation of steroidal glycosides.
- Gradient Program: A typical gradient might start with 80% water and 20% acetonitrile,
  ramping to 100% acetonitrile over 30 minutes.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Injection Volume: 10 μL.







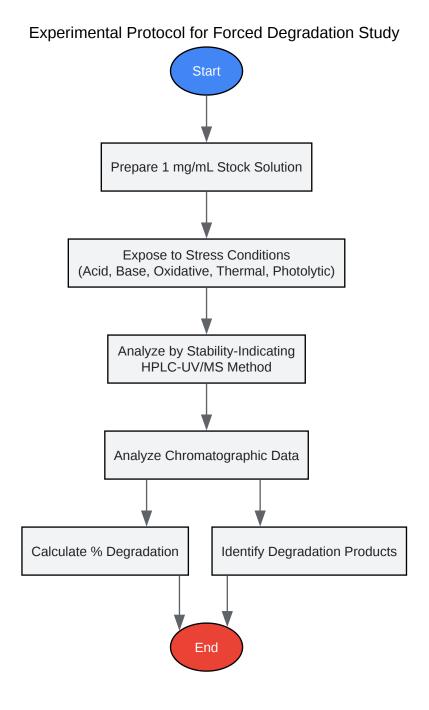
 Detection: UV detection at an appropriate wavelength (e.g., 210 nm) or MS detection for peak identification.

#### • Data Analysis:

- Analyze the chromatograms of the stressed samples and compare them to the chromatogram of an untreated control sample.
- Calculate the percentage degradation of the parent compound.
- Identify and, if possible, characterize the major degradation products using MS.

The following diagram illustrates the logical flow of this experimental protocol.





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Caption: A logical workflow for a forced degradation experimental protocol.

## **Signaling Pathways**

Currently, there is no specific information available in the public domain regarding the signaling pathways modulated by **Dregeoside Da1**. Research into the biological activity of extracts from



Dregea volubilis suggests potential anti-inflammatory and other therapeutic effects, but the molecular targets of individual compounds like **Dregeoside Da1** have not been elucidated.

## Conclusion

**Dregeoside Da1** is a polyoxypregnane glycoside with a defined chemical structure but limited publicly available data on its specific chemical properties and stability. This guide has summarized the available information and provided a framework of general experimental protocols that can be applied to **Dregeoside Da1** and other similar natural products. Further research is required to fully characterize the physicochemical properties, stability profile, and biological activity of this compound to unlock its full potential in drug discovery and development. Researchers are encouraged to perform the necessary experimental work to establish a comprehensive profile for **Dregeoside Da1**.

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